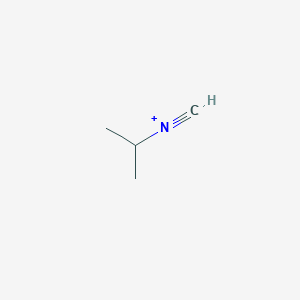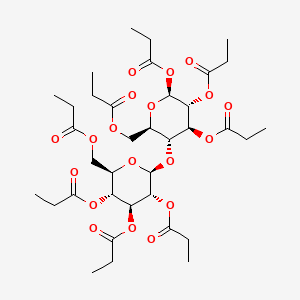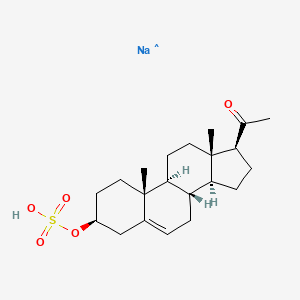
Isopropyl(methylidyne)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isopropyl(methylidyne)azanium is a quaternary ammonium compound, characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups and one hydrogen atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl(methylidyne)azanium can be synthesized through several methods. One common approach involves the reaction of isopropylamine with methyl iodide under basic conditions. The reaction proceeds as follows:
(CH3
Properties
Molecular Formula |
C4H8N+ |
|---|---|
Molecular Weight |
70.11 g/mol |
IUPAC Name |
methylidyne(propan-2-yl)azanium |
InChI |
InChI=1S/C4H8N/c1-4(2)5-3/h3-4H,1-2H3/q+1 |
InChI Key |
BAOOTMSPKFCOAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+]#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)





![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)




